molecular formula C13H16N2O3S B351966 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole CAS No. 898644-46-7

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole

Cat. No.: B351966
CAS No.: 898644-46-7
M. Wt: 280.34g/mol
InChI Key: GHRLBKLDXWFRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole is an organic compound that belongs to the class of sulfonylimidazoles. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole typically involves the reaction of 2-ethoxy-4,5-dimethylphenylsulfonyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylimidazole
  • 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylbenzimidazole
  • 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonyltriazole

Uniqueness

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-7-10(2)11(3)8-13(12)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLBKLDXWFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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